1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride
Description
Historical Context of Bipyridinyl Compounds
The bipyridinyl scaffold emerged as a critical structural motif following the isolation of pyridine derivatives in the mid-19th century. Early work on 2,2'-bipyridine (bpy) in 1888 laid the foundation for understanding its coordination chemistry, particularly its ability to form stable complexes with transition metals. By the 1930s, Morgan and Jaeger pioneered studies on bipyridine-metal complexes, revealing their unique redox properties and applications in catalysis. The structural versatility of bipyridines expanded with the synthesis of substituted derivatives, including hexahydrobipyridinyl systems, which introduced saturated rings to modulate electronic and steric properties. These innovations positioned bipyridines as indispensable tools in supramolecular chemistry and materials science.
Significance in Heterocyclic Chemistry
Bipyridinyl compounds occupy a central role in heterocyclic chemistry due to their dual nitrogen donors, enabling robust metal coordination and π-π stacking interactions. The hexahydro-[2,3']bipyridinyl core in 1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-6-carboxylic acid dimethylamide dihydrochloride exemplifies this versatility, combining a partially saturated piperidine ring with a pyridine-carboxamide moiety. This hybrid structure enhances solubility while retaining the ligand capabilities of bipyridines, making it valuable for designing metal-organic frameworks (MOFs) and catalysts. The dimethylamide group further modifies electron density, influencing reactivity in cross-coupling reactions.
Position Within Medicinal Chemistry Research
In medicinal chemistry, bipyridinyl derivatives have gained traction due to their bioisosteric potential and target selectivity. The dimethylamide dihydrochloride salt of this compound improves pharmacokinetic properties, such as aqueous solubility and membrane permeability, critical for drug delivery. Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors and allosteric modulators, particularly in neurological disorders. For instance, silver(I) bipyridine complexes demonstrate paraptosis-inducing anticancer activity, underscoring the therapeutic relevance of functionalized bipyridines.
Current Research Trends in Bipyridine Derivatives
Contemporary research focuses on three areas:
- Synthetic Methodologies : Advances in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enable precise functionalization of bipyridinyl cores. For example, microwave-assisted synthesis reduces reaction times for hexahydrobipyridinyl derivatives.
- Materials Science : Bipyridine-carboxylic acid derivatives serve as linkers in MOFs for photocatalytic water splitting and CO₂ reduction. The dimethylamide variant’s amphiphilic nature enhances interfacial interactions in heterogeneous catalysis.
- Drug Discovery : Derivatives are being evaluated for multitarget therapies, combining antimicrobial and anticancer activities via reactive oxygen species (ROS) modulation. Computational docking studies predict strong interactions with oncogenic targets like AKT and BRAF kinases.
Table 1: Key Applications of Bipyridine Derivatives
Properties
IUPAC Name |
N,N-dimethyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-7-3-6-11(15-12)10-5-4-8-14-9-10;;/h3,6-7,10,14H,4-5,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMJJYHJWHCIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic acid dimethylamide dihydrochloride (commonly referred to as hexahydrobipyridinyl dihydrochloride) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₉Cl₂N₃O
- CAS Number : 1337085-41-2
- Molecular Weight : 292.21 g/mol
- Structure : The compound features a bipyridine structure, which is significant in its interaction with biological targets.
The biological activity of hexahydrobipyridinyl dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Notably, it acts as a partial agonist at acetylcholine receptors (AChRs), which are crucial in mediating synaptic transmission in the nervous system. This mechanism may contribute to its effects on cognition and memory enhancement.
Biological Activities
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Neuroprotective Effects :
- Studies have indicated that hexahydrobipyridinyl compounds exhibit neuroprotective properties against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Cognitive Enhancement :
- Research has shown that this compound can improve cognitive function in animal models. It enhances memory retention and learning capabilities, likely through modulation of cholinergic signaling pathways.
-
Antidepressant-like Effects :
- Preliminary studies suggest that hexahydrobipyridinyl dihydrochloride may possess antidepressant-like properties. Animal studies have demonstrated reduced depressive behaviors, potentially linked to its AChR activity.
Study 1: Neuroprotective Effects in Animal Models
A study conducted by Smith et al. (2022) evaluated the neuroprotective effects of hexahydrobipyridinyl dihydrochloride in a mouse model of Alzheimer's disease. The results showed:
- Reduction in Amyloid Plaque Formation : Treated mice exhibited a significant decrease in amyloid-beta plaques compared to controls.
- Improved Cognitive Performance : Behavioral tests indicated enhanced memory retention.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Amyloid Plaque Count | 150 ± 20 | 80 ± 15 |
| Memory Test Score (out of 100) | 45 ± 5 | 75 ± 10 |
Study 2: Effects on Depression-like Behavior
In a study by Johnson et al. (2023), the antidepressant-like effects were assessed using the forced swim test:
- Significant Decrease in Immobility Time : Mice treated with hexahydrobipyridinyl dihydrochloride showed a reduced immobility time compared to the control group, indicating an antidepressant effect.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 ± 10 |
| Treated | 75 ± 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine Derivatives
Three closely related compounds are identified in , sharing the same molecular formula (C₁₃H₂₁Cl₂N₃O ) but differing in substituent positions or functional groups:
| Compound Name | Substituent Position/Functional Group | CAS Number | Key Differences from Target Compound |
|---|---|---|---|
| 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid dimethylamide | 5-carboxylic acid dimethylamide | 2197062-06-07 | Positional isomer : Amide at 5-position vs. 6 |
| 3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-propionamide | Propionamide at 6-position | 1361116-75-7 | Functional group : Propionamide vs. dimethylamide |
| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | Methyl ester + methylamino group | 1909336-84-0 | Scaffold : Monocyclic pyridine vs. bicyclic |
Key Observations :
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Target Compound : The dihydrochloride salt form enhances aqueous solubility, critical for formulation in injectables or oral dosage forms. The bicyclic structure may confer stability against metabolic degradation.
- Monocyclic Pyridine Derivative: The methyl ester in CAS: 1909336-84-0 may hydrolyze in vivo to a carboxylic acid, altering bioavailability compared to the stable dimethylamide group in the target compound .
Pharmacological Activity (Inferred from Structural Features)
- The dimethylamide group could modulate selectivity for specific nAChR subtypes.
- 5-Carboxylic Acid Isomer : Positional isomerism may shift affinity toward muscarinic receptors, as seen in related pyridine derivatives .
- Monocyclic Pyridine Derivative: The methylamino group in CAS: 1909336-84-0 could enhance interactions with amine-binding enzymes (e.g., kinases), diverging from the target compound’s likely neurological targets .
Preparation Methods
Step 1: Formation of the Bipyridine Core
The synthesis begins with the construction of the bipyridine scaffold, typically through a cyclization reaction involving substituted pyridine derivatives. One common approach involves the condensation of 2-aminopyridines with aldehydes or ketones under acidic or basic conditions to form the bipyridine ring system.
- Cyclization is often achieved through oxidative coupling or metal-catalyzed reactions, with yields reported around 70-85% depending on the substituents and reaction conditions.
- Use of catalysts such as copper or palladium can enhance the efficiency of bipyridine formation.
Step 2: Introduction of the Carboxylic Acid Group
The carboxylic acid moiety is introduced via oxidation of suitable precursors or through direct carboxylation reactions. For example, a directed ortho-lithiation followed by carbonation can be employed to install the carboxyl group at the desired position.
- Oxidation of methyl groups adjacent to the pyridine ring using potassium permanganate or chromium-based oxidants yields the corresponding carboxylic acids with high selectivity.
- Typical yields range from 65-80%.
Step 3: Conversion to the Acid Chloride
The carboxylic acid is then converted into its corresponding acid chloride using thionyl chloride, which is a standard reagent for such transformations.
- A typical yield of acid chloride formation is approximately 96.4%, with reaction conditions involving toluene as solvent at 75-80°C for 3-4 hours.
- The process involves stirring the acid with thionyl chloride, followed by removal of excess reagent under reduced pressure.
Amidation to Form the Dimethylamide
Step 4: Formation of the Dimethylamide
The acid chloride reacts with dimethylamine to form the dimethylamide. This step is performed under cold conditions (0-10°C) to control the exothermic nature of the amidation.
- The reaction typically proceeds with a yield of approximately 96.4%, as reported in experimental procedures.
- Triethylamine is added as a base to neutralize the generated HCl and facilitate the formation of the amide.
Step 5: Quenching and Purification
The crude product is dispersed in water, filtered, and dried under hot air to afford the pure compound with high purity (>99%).
- The process is optimized to minimize side reactions such as over-alkylation or hydrolysis.
- The overall yield of the final compound is around 96.4%, indicating a highly efficient process.
Alternative Synthetic Route Using Carbodiimides
An alternative method involves coupling the carboxylic acid with dimethylamine using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Tetrahydrofuran (THF) solvent, 0-25°C | 92% | Coupling of acid with dimethylamine using EDCI and triethylamine |
| Stirring for 6-8 hours | Efficient amidation with minimal by-products |
This method offers a milder alternative with comparable yields and is suitable for scale-up.
Summary of Key Experimental Data
| Parameter | Details |
|---|---|
| Yield of final compound | 96.4% (via thionyl chloride route), 92% (via carbodiimide coupling) |
| Reaction solvents | Toluene, THF, DM water |
| Reaction temperatures | 25-80°C, with specific steps at 0-10°C for amidation |
| Purity | >99% as confirmed by HPLC |
| Major reagents | Thionyl chloride, dimethylamine, triethylamine, EDCI |
Notes and Considerations
- Reaction Optimization: Temperature control during amidation is critical to prevent hydrolysis or overreaction.
- Purification: Filtration and recrystallization are employed to obtain high-purity products.
- Scale-up: The described methods are scalable, with yields remaining high at larger scales.
Q & A
Q. What are the standard protocols for synthesizing this compound and ensuring purity?
The synthesis typically involves a multi-step process starting with the bipyridinyl core, followed by carboxylation, dimethylamide formation, and dihydrochloride salt precipitation. Key steps include:
- Reaction Optimization : Use reflux conditions with anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Purification : Employ column chromatography (silica gel, eluent: MeOH/CH₂Cl₂ gradient) and recrystallization (ethanol/water) to isolate the final product .
- Purity Verification : Validate via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR (DMSO-d₆, δ 1.5–3.5 ppm for aliphatic protons) .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Elucidation : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation and 2D NMR (COSY, HSQC) to resolve stereochemistry .
- Purity Assessment : Combine elemental analysis (C, H, N within ±0.3% of theoretical values) with HPLC-DAD (λ = 254 nm) .
- Salt Form Confirmation : Conduct ion chromatography for chloride quantification and FTIR (broad O–H/N–H stretches at 2500–3500 cm⁻¹) .
Q. What safety precautions are critical during handling?
While GHS hazard data is limited for this compound, standard protocols apply:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
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Reaction Mechanism Modeling : Apply density functional theory (DFT) to map energy barriers for key steps (e.g., cyclization or amidation). Software like Gaussian or ORCA can predict transition states .
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Condition Screening : Use machine learning (e.g., ICReDD’s platform) to prioritize solvent/base combinations that maximize yield while minimizing side reactions .
-
Example Workflow :
Parameter Value Range Optimal Condition Temperature (°C) 60–120 90 Solvent (polarity) DMF > THF > EtOAc DMF Catalyst Loading 5–15 mol% 10 mol%
Q. How to resolve contradictions in spectral data during structural analysis?
- Case Study : If ¹H NMR shows unexpected splitting, consider:
Q. What strategies improve scalability while maintaining reaction efficiency?
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Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce batch variability .
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Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
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Key Metrics :
Parameter Lab Scale (mg) Pilot Scale (kg) Yield 65% 58% Purity 98% 95%
Q. How to assess environmental stability and degradation pathways?
Q. What methodologies address solubility and bioavailability challenges?
- Solubility Enhancement : Screen co-solvents (PEG 400, cyclodextrins) using shake-flask or HPLC-based methods .
- Bioavailability Prediction : Apply molecular dynamics simulations (GROMACS) to model membrane permeability and logP values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
